1H-indazole-6-carbaldehyde

Catalog No.
S2670761
CAS No.
669050-69-5
M.F
C8H6N2O
M. Wt
146.149
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indazole-6-carbaldehyde

CAS Number

669050-69-5

Product Name

1H-indazole-6-carbaldehyde

IUPAC Name

1H-indazole-6-carbaldehyde

Molecular Formula

C8H6N2O

Molecular Weight

146.149

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10)

InChI Key

JTWYTTXTJFDYAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C=O)NN=C2

solubility

not available

1H-indazole-6-carbaldehyde (CAS 669050-69-5) is a highly versatile heterocyclic building block primarily procured for the synthesis of ATP-competitive kinase inhibitors and targeted therapeutics [1]. Featuring a privileged indazole core and a highly reactive formyl group at the 6-position, it serves as a critical electrophilic precursor for Knoevenagel condensations, reductive aminations, and Horner-Wadsworth-Emmons olefinations [2]. Its baseline value lies in providing a precise geometric vector for hinge-region binding in kinases such as PLK4, FLT3, and VEGFR, while maintaining excellent synthetic tractability and high stereoselectivity during downstream C-C bond formation [3].

Substituting 1H-indazole-6-carbaldehyde with its close regioisomer, 1H-indazole-5-carbaldehyde, or the structural analog indole-6-carbaldehyde, fundamentally alters downstream target affinity and process yield [1]. The 6-position formyl group provides a distinct spatial trajectory that is strictly required to access specific hydrophobic pockets in kinase domains, which the 5-position vector cannot achieve without inducing steric clashes[2]. Furthermore, unlike indole-6-carbaldehyde, the indazole core possesses an N2 nitrogen that acts as an essential hydrogen bond acceptor in the ATP-binding hinge region [1]. Procurement of the exact 6-substituted indazole is therefore mandatory to preserve both the stereoselective E-isomer dominance during condensation reactions and the nanomolar potency of the final active pharmaceutical ingredients (APIs) [3].

High E-Isomer Stereoselectivity in Oxindole Condensations

In the synthesis of PLK4 and FLT3 kinase inhibitors, 1H-indazole-6-carbaldehyde undergoes Knoevenagel condensation with indolin-2-ones (oxindoles) to form (arylmethylene)indolin-2-ones. Studies demonstrate that this specific 6-formyl precursor predominantly yields the thermodynamically stable E-geometric isomer, which is critical for the biological activity of the resulting API [1]. This inherent stereoselectivity minimizes the need for complex downstream chromatographic separations compared to less selective aldehyde precursors, directly improving scalable process yields [2].

Evidence DimensionE/Z Isomer Ratio in Condensation
Target Compound DataPredominant formation of the E-isomer in one-step Knoevenagel condensations
Comparator Or BaselineNon-selective aliphatic or sterically hindered aryl aldehydes
Quantified DifferenceSignificant reduction in downstream purification steps due to high E-isomer preference
ConditionsCondensation with indolinones in methanol/piperidine at 60 °C

High stereoselectivity during the condensation step drastically reduces purification bottlenecks and improves overall yield for API manufacturing.

Superior Kinase Hinge-Region Binding via N2 Hydrogen Bonding

When compared to indole-6-carbaldehyde derivatives, compounds derived from 1H-indazole-6-carbaldehyde exhibit significantly enhanced binding kinetics in the ATP-competitive active site of kinases like PLK4 [1]. The crucial difference is the presence of the N2 nitrogen in the indazole ring, which acts as a mandatory hydrogen bond acceptor with the kinase hinge region [1]. Kinetic analyses of 6-substituted indazole derivatives show direct ATP competition with apparent Ki values in the low nanomolar range (e.g., 22 nM for targeted PLK4 inhibitors), a binding modality that indole analogs cannot replicate due to the lack of the N2 acceptor [1].

Evidence DimensionKinase Hinge-Region Binding Affinity (Ki)
Target Compound DataLow nanomolar Ki (e.g., 22 nM) for indazole-6-derivatives
Comparator Or BaselineIndole-6-carbaldehyde derivatives
Quantified DifferenceIndazole derivatives provide essential N2 hydrogen bonding absent in indoles, driving nanomolar potency
Conditionsin vitro PLK4 ATP-competitive kinetic binding assays

Procuring the indazole core rather than the indole core is essential for achieving the necessary nanomolar target affinity in kinase inhibitor development.

Precise Spatial Trajectory for Kinase Pocket Access

The choice between 1H-indazole-6-carbaldehyde and 1H-indazole-5-carbaldehyde dictates the spatial orientation of the appended functional groups in the final drug molecule. Structural models and empirical screening reveal that the 6-position trajectory correctly directs substituents into specific kinase pockets, yielding highly potent inhibitors (e.g., FLT3 inhibitors with an IC50 of 41.6 nM) [1]. The 5-position vector projects the substituent at a different angle, causing steric clashes or failing to reach the required hydrophobic sub-pockets, resulting in a dramatic loss of potency [1].

Evidence DimensionTarget Inhibition (IC50) based on substitution vector
Target Compound Data41.6 nM IC50 for 6-substituted indazole kinase inhibitors
Comparator Or Baseline5-substituted indazole analogs
Quantified Difference6-position provides the correct vector for pocket access, avoiding steric clashes inherent to the 5-position
Conditionsin vitro FLT3 kinase inhibition assays

Selecting the 6-carbaldehyde over the 5-carbaldehyde is non-negotiable for correctly orienting the pharmacophore in targeted therapies.

Synthesis of ATP-Competitive Kinase Inhibitors

Ideal for generating PLK4, FLT3, and VEGFR inhibitors where the indazole core anchors to the hinge region and the 6-position directs the tail into the DFG-out/in pocket [1].

Large-Scale Knoevenagel Condensations

Highly suitable for industrial scale-up of (arylmethylene)indolin-2-ones due to its high reactivity and strong preference for yielding the E-geometric isomer, minimizing purification overhead [2].

Reductive Amination for Library Generation

Excellent precursor for generating diverse libraries of 6-aminomethyl indazoles via reductive amination with various primary and secondary amines, facilitating rapid SAR exploration [3].

XLogP3

1.7

Dates

Last modified: 08-16-2023

Explore Compound Types